2,5,8-Trimethyl-4H-1-benzopyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethyl-4H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,5,8-trimethylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
2,5,8-Trimethyl-4H-1-benzopyran-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
2,5,8-Trimethyl-4H-1-benzopyran-4-one can be compared with other similar compounds such as:
2-Methyl-4H-1-benzopyran-4-one: This compound has a similar structure but lacks the additional methyl groups at positions 5 and 8.
5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: This compound has methoxy groups instead of methyl groups, which can affect its chemical and biological properties .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzopyran derivatives .
Properties
CAS No. |
60595-60-0 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2,5,8-trimethylchromen-4-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3 |
InChI Key |
KJRCVOWXLZJQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(OC2=C(C=C1)C)C |
Origin of Product |
United States |
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